molecular formula C24H20BrN3O2S B11459584 2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11459584
M. Wt: 494.4 g/mol
InChI Key: LBECVGXFOJNTPH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as benzyl mercaptan, 3-bromobenzaldehyde, and a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromophenyl)quinoline-4-carboxylic acid: Shares the bromophenyl and quinoline core but lacks the benzylsulfanyl and tetrahydropyrimido groups.

    5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: Similar structure but without the benzylsulfanyl group.

Uniqueness

2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to the presence of both the benzylsulfanyl and bromophenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C24H20BrN3O2S

Molecular Weight

494.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-(3-bromophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H20BrN3O2S/c25-16-9-4-8-15(12-16)19-20-17(10-5-11-18(20)29)26-22-21(19)23(30)28-24(27-22)31-13-14-6-2-1-3-7-14/h1-4,6-9,12,19H,5,10-11,13H2,(H2,26,27,28,30)

InChI Key

LBECVGXFOJNTPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)Br)C(=O)C1

Origin of Product

United States

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